molecular formula C18H16O5 B1676842 3,5,7-Trimethoxyflavone CAS No. 26964-29-4

3,5,7-Trimethoxyflavone

Cat. No. B1676842
CAS RN: 26964-29-4
M. Wt: 312.3 g/mol
InChI Key: CBTHKWVPSIGKMI-UHFFFAOYSA-N
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Description

3,5,7-Trimethoxyflavone is a flavonoid compound with the chemical formula C18H16O5 and a molecular weight of 312.32 . It has been used in various researches .


Molecular Structure Analysis

The molecular structure of 3,5,7-Trimethoxyflavone consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 84.2±0.3 cm³ .


Physical And Chemical Properties Analysis

3,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm³, a boiling point of 507.4±50.0 °C at 760 mmHg, and a flash point of 225.9±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Organic Synthesis and Pharmaceuticals

3,5,7-Trimethoxyflavone: is utilized as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals. Its properties make it valuable for creating various chemical compounds .

Dermatology and Skin Care

Research indicates that 3,5,7-Trimethoxyflavone has a protective effect against TNF-α-induced damage in human dermal fibroblasts. It inhibits matrix metalloproteinase-1 production while stimulating collagen expression, which is beneficial for skin health .

Agriculture and Natural Resources

This compound has been used in hydroponic cultivation studies to enhance the growth and quality of certain plant species like black galingale (Kaempferia parviflora), indicating its potential agricultural applications .

Antiglycative Effects

3,5,7-Trimethoxyflavone: shows promise in preventing the formation of advanced glycation end products (AGEs), which are linked to various age-related diseases .

Anti-inflammatory Properties

Studies have shown that 3,5,7-Trimethoxyflavone can reduce proinflammatory cytokine mediators and suppress activation of certain pathways like Akt, COX-2, and MAPK in response to TNF-α stimulation .

Neuroprotection

There is evidence that derivatives of 3,5,7-Trimethoxyflavone protect against oxidative stress-induced cell death in astrocytes, which is crucial for maintaining brain health .

Biotransformation Studies

The compound has been subject to biotransformation studies using strains of entomopathogenic filamentous fungi as biocatalysts. This research explores the synthesis and transformation of methoxyflavones .

Mechanism of Action

Target of Action

3,5,7-Trimethoxyflavone, a flavonoid compound, primarily targets the tumor necrosis factor (TNF)-α-induced high expression and secretion of matrix metalloproteinase (MMP)-1 by cells . It also interacts with Akt, COX-2, MAPKs , and induces heme oxygenase (HO)-1 .

Mode of Action

3,5,7-Trimethoxyflavone inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . It also reduces the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8 .

Biochemical Pathways

The changes by which 3,5,7-Trimethoxyflavone reduces TNF-α-stimulated responses in cells are correlated with the suppression of Akt, COX-2, MAPK activation, and induction of HO-1 . Moreover, 3,5,7-Trimethoxyflavone reduced the expression of proinflammatory cytokine mediators induced by TNF-α stimulation, including IL-1β, IL-6, and IL-8 .

Pharmacokinetics

The methoxyflavones, including 3,5,7-Trimethoxyflavone, show low oral bioavailability of 1 to 4% . They are detected at their highest levels in the liver followed by the kidney. They are also found in the lung, testes, and brain . After absorption, organ distribution, and metabolism, the components of Kaempferia parviflora, from which 3,5,7-Trimethoxyflavone is derived, are mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products and as demethylated metabolites in the feces .

Result of Action

3,5,7-Trimethoxyflavone significantly inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . The expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8, is also suppressed by 3,5,7-Trimethoxyflavone . These results indicate that 3,5,7-Trimethoxyflavone isolated from K. parviflora is a potential candidate for ameliorating skin damage .

Safety and Hazards

While specific safety and hazard information for 3,5,7-Trimethoxyflavone is not available, general precautions for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

3,5,7-Trimethoxyflavone has shown potential in ameliorating skin damage . Future research could explore its potential applications in other areas of health and medicine.

properties

IUPAC Name

3,5,7-trimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTHKWVPSIGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181461
Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethoxyflavone

CAS RN

26964-29-4
Record name 3,5,7-Trimethoxyflavone
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Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
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Record name Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
Source EPA DSSTox
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Record name 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one
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Synthesis routes and methods

Procedure details

Galangin (27 mg, 0.1 mmol) was dissolved in dried acetone (20 mL), solid potassium carbonate (0.5 g) and dimethyl sulfate (1 mL) were added, and the mixture was refluxed for 4 hrs, then cooled to room temperature. The solution was filtered and evaporated, water (20 mL) and concentrated ammonium hydroxide (2 mL) were added and the solution was extracted with ethyl acetate (15 mL×2). The solvent was evaporated and the residue was recrystallized from methanol/water to give 21 mg product (67%). 1HNMR (DMSO-d6): d 3.73 (s, 3H, 3-OCH3), 3.86 (s, 3H, 7-OCH3), 3.86 (s, 3H, 5-OCH3), 6.48 (s, 1H, 8-H), 6.79 (s, 1H, 6-H), 7,99 (m, 3H), 8.02 (m, 2H). MS (CI/NH3): m/z 313 (MH+, base).
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of 3,5,7-trimethoxyflavone and what plant is it commonly found in?

A1: 3,5,7-Trimethoxyflavone is a natural flavonoid compound found in Kaempferia parviflora, commonly known as black ginger. It is a tropical medicinal plant traditionally used in Southeast Asia for various ailments. [, , , , ]

Q2: How does 3,5,7-trimethoxyflavone exert its anti-inflammatory effects?

A2: Studies suggest that 3,5,7-trimethoxyflavone inhibits an early step in the high-affinity IgE receptor signaling cascade, leading to suppressed degranulation and reduced production of inflammatory mediators in rat basophilic leukemia cells. This mechanism appears distinct from intracellular calcium release and protein kinase C activation. []

Q3: How does 3,5,7-trimethoxyflavone protect skin cells from damage?

A3: Research shows that 3,5,7-trimethoxyflavone safeguards human dermal fibroblasts by:

  • Suppressing MMP-1: It significantly inhibits the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). []
  • Reducing Oxidative Stress: It mitigates excessive reactive oxygen species (ROS) production. []
  • Modulating Signaling Pathways: It suppresses the overactivation of mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2) while enhancing heme oxygenase-1 (HO-1) expression. []
  • Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of interleukin (IL)-1β, IL-6, and IL-8. []

Q4: Could 3,5,7-trimethoxyflavone be useful in treating bacterial infections?

A4: Research suggests that 3,5,7-trimethoxyflavone exhibits synergistic antibacterial effects when combined with gentamicin against carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This synergistic activity could be promising for combating antibiotic resistance. []

Q5: Does the position of the methoxy group on the flavonoid structure affect its activity?

A5: Yes, the structure-activity relationship studies indicate that the presence of a methoxy group at the C-5 position in methoxyflavones plays a crucial role in their anti-melanogenic activity. []

Q6: How does 3,5,7-trimethoxyflavone impact melanin production?

A6: Studies in B16F10 mouse melanoma cells demonstrate that 3,5,7-trimethoxyflavone significantly inhibits tyrosinase activity, a key enzyme involved in melanin synthesis. Consequently, it effectively reduces melanin content in these cells, suggesting potential as an anti-melanogenic agent. []

Q7: Are there other biological activities associated with 3,5,7-trimethoxyflavone?

A7: Yes, 3,5,7-trimethoxyflavone has shown potent antiplasmodial activity against the Plasmodium falciparum strain K1. [] Additionally, it displays inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. []

Q8: Can 3,5,7-trimethoxyflavone be chemically modified to create other potentially useful compounds?

A8: Yes, researchers have successfully synthesized 5,6,7-trihydroxy-3-methoxyflavones from 6-hydroxy-3,5,7-trimethoxyflavones using selective O-alkylation and dealkylation reactions. This method provides a route for creating structurally related compounds with potentially different biological activities. []

Q9: How is 3,5,7-trimethoxyflavone metabolized in the human body?

A9: Studies using the human gut bacterium Blautia sp. MRG-PMF1 reveal that 3,5,7-trimethoxyflavone undergoes demethylation, ultimately converting to chrysin. This bacterial strain demonstrates a specific demethylation pattern, generally following the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. [] This information helps understand how the compound is metabolized and potentially contributes to its overall effects.

Q10: What analytical techniques are used to identify and quantify 3,5,7-trimethoxyflavone?

A10: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PDA) or mass spectrometry (MS), to analyze and quantify 3,5,7-trimethoxyflavone in plant extracts and biological samples. [, , , ]

Q11: Are there different types of Kaempferia parviflora, and do they differ in their 3,5,7-trimethoxyflavone content?

A11: Yes, Kaempferia parviflora exists in two main types: red-leaf and green-leaf. Quantitative analysis reveals that the green-leaf type generally contains higher amounts of 3,5,7-trimethoxyflavone compared to the red-leaf type. []

Q12: Are there any studies on the physical and chemical properties of 3,5,7-trimethoxyflavone?

A12: Yes, studies have investigated the fluorescence quenching of 3,5,7-trimethoxyflavone by inorganic ions in aqueous solutions. [] Furthermore, research has explored the impact of acidity on the absorption and fluorescence spectra of 3,5,7-trimethoxyflavone. []

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